3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde
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Overview
Description
3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and an isopropyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxy-5-(propan-2-yl)benzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 3-Bromo-2-methoxy-5-(propan-2-yl)benzoic acid.
Reduction: 3-Bromo-2-methoxy-5-(propan-2-yl)benzyl alcohol.
Substitution: 3-Methoxy-2-methoxy-5-(propan-2-yl)benzaldehyde.
Scientific Research Applications
3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 3-Bromo-5-(propan-2-yl)benzaldehyde
Uniqueness
3-Bromo-2-methoxy-5-(propan-2-yl)benzaldehyde is unique due to the presence of both a bromine atom and an isopropyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in the synthesis of various compounds .
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)8-4-9(6-13)11(14-3)10(12)5-8/h4-7H,1-3H3 |
InChI Key |
ISHQNELLHAYPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)OC)C=O |
Origin of Product |
United States |
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